2-Methylellipticinium

DNA covalent binding elliptinium mechanism of action L1210 leukemia model

2-Methylellipticinium (NSC 226137), also designated N2-methylellipticinium or 2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium, is a permanently charged quaternary ammonium derivative of the plant alkaloid ellipticine. As a 9-unsubstituted ellipticinium salt, it belongs to a class of DNA-targeting agents that can intercalate into double-stranded nucleic acids and modulate topoisomerase II activity.

Molecular Formula C18H17N2+
Molecular Weight 261.3 g/mol
CAS No. 69467-91-0
Cat. No. B1221313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylellipticinium
CAS69467-91-0
Synonyms2-methylellipticine
2-methylellipticinium
2-methylellipticinium acetate
2-methylellipticinium iodide
NSC 226137
Molecular FormulaC18H17N2+
Molecular Weight261.3 g/mol
Structural Identifiers
SMILESCC1=C2C=C[N+](=CC2=C(C3=C1NC4=CC=CC=C43)C)C
InChIInChI=1S/C18H16N2/c1-11-15-10-20(3)9-8-13(15)12(2)18-17(11)14-6-4-5-7-16(14)19-18/h4-10H,1-3H3/p+1
InChIKeyVXRLUFPGDHFNHT-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylellipticinium (CAS 69467-91-0) – Quaternized Ellipticine Derivative with Distinct 9-Unsubstituted Pharmacophore


2-Methylellipticinium (NSC 226137), also designated N2-methylellipticinium or 2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium, is a permanently charged quaternary ammonium derivative of the plant alkaloid ellipticine [1]. As a 9-unsubstituted ellipticinium salt, it belongs to a class of DNA-targeting agents that can intercalate into double-stranded nucleic acids and modulate topoisomerase II activity [2]. Unlike the clinically investigated 9-hydroxy analog elliptinium (NMHE, NSC 264137), this compound lacks the C-9 hydroxyl group essential for covalent DNA adduct formation, resulting in a fundamentally distinct biochemical and pharmacological fingerprint [2].

Why 2-Methylellipticinium Cannot Be Substituted by 9-Hydroxy or 9-Methoxy Ellipticinium Analogs


Within the ellipticinium series, subtle structural modifications at the C-9 position produce extreme functional divergence that precludes interchangeable use. The introduction of a 9-hydroxyl group enables covalent DNA adduct formation, irreversible topoisomerase II poisoning, and abolition of CNS tumor selectivity; conversely, the 9-unsubstituted 2-methylellipticinium exhibits 20- to 30-fold lower covalent nucleic acid binding, fails to protect DNA in footprinting assays, and retains brain-tumor-subpanel specificity in the NCI 60-cell-line screen [1][2]. 9-Methoxy substitution yields yet a third profile with enhanced glial-cell-selective accumulation driven by membrane-potential-dependent uptake [1]. These non-overlapping biochemical signatures mean that each analog serves a unique experimental purpose; generic substitution would introduce confounding variables into mechanistic, selectivity, or control experiments.

2-Methylellipticinium Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs


Covalent Nucleic Acid Binding: 20- to 30-Fold Lower Activity than 9-Hydroxyellipticinium

In a direct comparative study using L1210 murine leukemia cells, N2-methylellipticinium (the parent cation of 2-methylellipticinium) exhibited 20- to 30-fold lower covalent binding to nucleic acids relative to 9-hydroxy-2-methylellipticinium (elliptinium acetate, 9-OH-NME, NSC 264137) [1]. This quantitative difference was measured by HPLC-based separation of reversibly and irreversibly bound radiolabeled drug, with covalent binding ratios (rb) determined against total nucleic acid bases after 8-hour incubation at 0.1 µM drug concentration.

DNA covalent binding elliptinium mechanism of action L1210 leukemia model

DNase I Footprinting: Zero DNA Protection by 2-Methylellipticinium versus Five Discrete Sites for Elliptinium

DNase I footprinting analysis on pBR322 DNA fragments directly compared 2-methyl ellipticinium acetate (NME) with 2-methyl-9-hydroxyellipticinium acetate (NMHE, elliptinium). NME failed to produce any detectable DNA protection even at low temperature (4°C). In contrast, under identical conditions NMHE protected five discrete binding sites of 5–7 base pairs each, corresponding to alternating pyrimidine-purine sequences, and exhibited biphasic binding with apparent association constants of K₁ ≈ 10⁸ M⁻¹ and K₂ ≈ 10⁶ M⁻¹ [1].

DNA footprinting ellipticine intercalation topoisomerase II inhibitor binding

DNA Binding Kinetics: No Base-Composition Dependence for 2-Methylellipticinium

Temperature-jump relaxation kinetics compared 2-N-methyl ellipticinium (NME) and 2-N-methyl-9-hydroxy ellipticinium (NMHE) against three natural DNAs of varying AT/GC composition: Micrococcus lysodeikticus (72% GC), calf thymus (42% GC), and Clostridium perfringens (31% GC). Both compounds exhibited two relaxation times (τ₁ in the 1–4 ms range; τ₂ in the 20–80 ms range), indicating two binding modes. Critically, NMHE displayed clear DNA-composition dependence (τ₂ M. lysodeikticus > τ₂ calf thymus > τ₂ C. perfringens), whereas NME showed no relaxation time dependence on DNA base composition [1].

DNA binding kinetics temperature-jump relaxation ellipticinium-DNA interaction sequence selectivity

CNS Tumor Subpanel Selectivity: Retained by 9-Unsubstituted Ellipticiniums, Abolished by 9-Hydroxy Substitution

In the NCI 60 human tumor cell line disease-oriented screen, 9-unsubstituted ellipticiniums—the structural class to which 2-methylellipticinium belongs—exhibited preferential cytotoxicity toward the CNS tumor subpanel [1]. This selectivity was also observed with 9-methyl and 9-chloro ellipticinium analogs. In direct contrast, all 9-hydroxy-substituted ellipticiniums (including the clinical candidate elliptinium, NSC 264137) and all non-quaternized ellipticines tested were devoid of brain tumor specificity. The selectivity mechanism was shown to be mediated by preferential uptake and intracellular accumulation in glial-derived tumor cells, independent of redox cycling capability [1].

brain tumor selectivity NCI 60 cell panel ellipticinium SAR CNS cancer

Cytochrome P450 Spectral Interaction: Null Binding by 2-Methylellipticinium Despite Productive Metabolism

Spectroscopic analysis demonstrated that 2-methylellipticinium (NSC 226137) does not exhibit any detectable spectral interaction with cytochrome P-450, a property that contrasts with the parent alkaloid ellipticine which produces type I binding spectra [1]. Despite this lack of CYP binding, the compound undergoes NADPH-dependent in vitro metabolism by liver microsomes from phenobarbital-induced rats, with the major metabolite identified by HPLC, UV, and mass spectrometry as 2-methyl-9-hydroxyellipticinium (NSC 264137), the active antitumor elliptinium. The same 9-hydroxylated product was recovered from the bile of non-induced rats following intravenous administration [1].

cytochrome P450 ellipticine metabolism prodrug activation drug bioactivation

2-Methylellipticinium: Evidence-Based Research and Industrial Application Scenarios


Negative Control Compound for Elliptinium Covalent DNA Damage and Topoisomerase II Poisoning Assays

Investigators studying the irreversible DNA-damaging mechanism of elliptinium (NSC 264137) require a structurally matched negative control that lacks covalent binding capacity while retaining the quaternized ellipticinium core. 2-Methylellipticinium fulfills this requirement with documented 20- to 30-fold lower covalent nucleic acid binding [1] and zero DNA protection in DNase I footprinting , enabling clean attribution of DNA damage readouts to the 9-hydroxyl-dependent covalent adduct formation pathway.

CNS-Selective Anticancer Drug Development Using the 9-Unsubstituted Ellipticinium Scaffold

Medicinal chemistry programs targeting glioblastoma and other CNS malignancies can exploit the NCI-validated brain-tumor-subpanel selectivity inherent to the 9-unsubstituted ellipticinium scaffold [1]. 2-Methylellipticinium serves as the minimal pharmacophore for this selectivity, providing a starting point for further optimization of potency and pharmacokinetic properties while preserving the CNS tumor preference that is absent in 9-hydroxy clinical analogs.

Investigating Ellipticine Bioactivation Pathways Without CYP450 Spectral Binding Interference

The paradoxical combination of null CYP450 spectral interaction with competent metabolic 9-hydroxylation [1] makes 2-methylellipticinium a valuable tool compound for dissecting ellipticine bioactivation mechanisms. Researchers can study the enzymatic basis of the critical C-9 hydroxylation step—which converts the inactive 2-methylellipticinium to the active antitumor elliptinium—without the confounding variable of CYP450 binding spectral shifts that complicate spectroscopic analyses.

Comparative DNA Binding Mode Studies to Isolate Sequence-Dependent versus Electrostatic Interactions

The temperature-jump kinetic evidence showing that 2-methylellipticinium exhibits no base-composition-dependent relaxation times, whereas 9-hydroxyellipticinium shows pronounced GC-content-dependent kinetics [1], establishes this compound as an essential comparator for biophysical studies of ellipticinium-DNA interactions. Using both compounds in parallel allows researchers to deconvolute sequence-specific intercalation (NMHE) from non-specific electrostatic association (NME) in spectroscopic, calorimetric, and structural investigations.

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